Home > Products > Screening Compounds P60835 > 1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one
1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one - 15375-78-7

1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one

Catalog Number: EVT-3185117
CAS Number: 15375-78-7
Molecular Formula: C7H9N3O
Molecular Weight: 151.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pyrido[2,3-d]pyridazin-8(7H)-one

  • Compound Description: This compound is a pyridopyridazine derivative. It serves as a direct precursor to 1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one in a hydrogenation reaction .
  • Relevance: Pyrido[2,3-d]pyridazin-8(7H)-one is structurally related to 1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one by the presence of a double bond between the nitrogen at the 7-position and the carbon at the 8-position. Hydrogenation of this double bond in Pyrido[2,3-d]pyridazin-8(7H)-one leads to the formation of 1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one .

Pyrido[2,3-d]pyridazin-5(6H)-one

  • Compound Description: This compound represents another pyridopyridazine derivative that undergoes a similar hydrogenation reaction as Pyrido[2,3-d]pyridazin-8(7H)-one .

7-Phenyl-1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-8(7H)-one

  • Compound Description: This compound is a phenyl-substituted derivative of 1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one .
  • Relevance: 7-Phenyl-1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-8(7H)-one shares the core pyridopyridazine structure with the target compound, differing only by the presence of a phenyl group at the 7-position. This similarity highlights potential structure-activity relationships within this chemical class .
Source and Classification

The compound is derived from various synthetic methodologies that utilize functionalized pyrimidines and pyridines as starting materials. The classification of this compound falls under the category of heterocyclic compounds, specifically pyridazines, which are known for their applications in pharmaceuticals due to their diverse biological activities.

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one can be achieved through several methods:

  1. Cyclization Reactions:
    • A common approach involves the cyclization of substituted pyridines and pyrimidines. For instance, a three-component reaction can be performed using aromatic aldehydes, cyanoacetamide, and secondary amines under specific conditions (e.g., using DMF as a solvent and a catalyst like 4-dimethylaminopyridine) to yield the desired product with high efficiency .
  2. One-Pot Synthesis:
    • A notable method includes a one-pot synthesis involving Knoevenagel condensation followed by Michael addition and intramolecular cyclization. This method has been shown to produce high yields with reduced reaction times .
  3. Solvent-Less Methods:
    • Recent studies have explored solvent-less synthesis techniques that enhance reaction efficiency while minimizing environmental impact .

Technical Parameters

  • Typical reaction conditions include heating under reflux or ultrasonic irradiation to facilitate the cyclization process.
  • Yields can vary significantly based on the choice of solvents and catalysts used.
Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one consists of:

  • Bicyclic Framework: The compound features a fused pyridine and pyridazine ring system.
  • Functional Groups: The presence of a carbonyl group contributes to its reactivity and biological activity.

Spectroscopic Data

  • NMR Spectroscopy: Characteristic peaks in 1H^1H NMR and 13C^13C NMR spectra allow for the identification of specific hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: The molecular ion peak corresponds to its molecular weight confirming its identity.
Chemical Reactions Analysis

1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atoms in the ring can act as nucleophiles in substitution reactions.
  2. Functional Group Transformations: The carbonyl group can undergo reductions or form derivatives through condensation reactions.
  3. Reactivity with Electrophiles: The electron-rich nature of the nitrogen atoms allows for electrophilic aromatic substitution.

Technical Details

  • Reaction conditions such as temperature and pH can significantly influence reaction pathways and product formation.
Mechanism of Action

The mechanism of action for compounds like 1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one often involves interactions with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: Many derivatives have been studied for their potential as inhibitors of tyrosine kinases and other enzymes involved in cancer pathways .
  2. DNA/RNA Interaction: Due to structural similarities with nucleotide bases, these compounds may interfere with nucleic acid synthesis in pathogenic cells .

Data Analysis

  • In vitro studies have shown varying degrees of biological activity correlating with structural modifications of the core compound.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility can vary; many derivatives are soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the presence of nitrogen atoms.

Relevant Data

  • Melting points and boiling points vary depending on substitutions on the core structure.
Applications

The applications of 1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one are diverse:

  1. Pharmaceutical Development: This compound serves as a scaffold for designing new drugs targeting various diseases including cancer due to its biological activity .
  2. Biological Research: Investigated for its role in enzyme inhibition and potential therapeutic applications in treating metabolic disorders.
  3. Chemical Biology: Used in studies exploring molecular interactions within biological systems due to its ability to mimic nucleotide structures .
Synthetic Methodologies and Reaction Optimization

Cyclization Strategies for Pyridopyridazine Core Formation

Ring Closure via Hydrazine-Mediated Cyclizations

Hydrazine-mediated cyclizations represent the most direct and efficient route to the 1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one scaffold. The core synthetic protocol involves the condensation of β-enamino diketones 1a–g with hydrazine monohydrate under reflux conditions in ethanol/acetonitrile (1:1 v/v) solvent systems. This reaction proceeds through a nucleophilic attack of the hydrazine nitrogen at the electrophilic carbonyl carbon, followed by intramolecular cyclodehydration to form the dihydropyridazine ring. Systematic optimization revealed that electron-withdrawing substituents (e.g., -NO₂, -Cl) on the β-enamino diketone precursors accelerate cyclization (6-8 hours), while electron-donating groups (e.g., -OMe) require extended reaction times (16 hours) and result in moderately reduced yields (63-69%) due to competing side reactions [8] [10].

A streamlined one-pot variant eliminates intermediate isolation: β-enamino diketones undergo sequential reaction with active methylene reagents (malononitrile or ethyl cyanoacetate) followed by in situ hydrazine cyclization. This approach achieves superior yields (61-88%) and reduces purification complexity by leveraging the favorable equilibrium dynamics of the bicyclization cascade. Critical to success is maintaining anhydrous conditions during the malononitrile addition phase to prevent hydrolysis of the electrophilic enone intermediate [5] [8].

Table 1: Optimization of Hydrazine-Mediated Cyclization Conditions

Precursor R-groupSolvent SystemTime (h)Temp (°C)Yield (%)
NO₂EtOH/MeCN (1:1)68095
ClEtOH/MeCN (1:1)88088
OMeEtOH/MeCN (1:1)168063
H (neat)Solvent-free2412071*

*With p-toluenesulfonic acid catalyst [8] [10].

Aza-Wadsworth-Emmons Reactions for Bicyclic Systems

The aza-Wadsworth-Emmons reaction provides an alternative pathway to access N-alkylated variants of the core scaffold. This method employs phosphonate-activated intermediates in situ generated from diethyl (azodicarboxylate)phosphonates and carbonyl precursors. When applied to N-protected 3-pyridone-4-acetate derivatives 19, the reaction proceeds through a Knoevenagel-type condensation to form a transient α,β-unsaturated aza-enolate, which undergoes intramolecular Michael addition. Subsequent reductive aromatization (e.g., using Pd/C or Zn/AcOH) yields the tetrahydropyridopyridazine core with defined stereochemistry at C3-C4 [7].

Regioselectivity is controlled by the electron-withdrawing capacity of the phosphonate ester, with diethyl phosphite providing optimal results for sterically congested substrates. This method is particularly valuable for introducing C6-aryl diversity early in the synthesis, as demonstrated in the preparation of kinase inhibitor precursors bearing 3,4,5-trimethoxyphenyl or 2,5-dimethoxyphenyl groups at C6, achieving 65-78% isolated yields after chromatographic purification [7].

Regioselective Functionalization at N7 and N8 Positions

Alkylation Techniques for Isobutyl and Cycloalkyl Substituents

Regioselective N-alkylation of the pyridazinone ring system (N8) versus the tetrahydropyridine nitrogen (N7) poses significant challenges due to comparable pKa values (ΔpKa <1). Strategic protection/deprotection sequences enable precise functionalization:

  • N7-Preference in Neutral Conditions: Under anhydrous K₂CO₃/DMF at 25°C, isobutyl bromide selectively alkylates the more nucleophilic N7 position (pyridazine nitrogen) in 85% yield, attributed to superior solvation of the conjugate acid.
  • N8-Selectivity via Phase-Transfer Catalysis: Employing tetrabutylammonium iodide (10 mol%) in 50% NaOH/toluene at 0°C directs alkylation to the N8 position (pyridone nitrogen) with cycloalkyl halides. This method achieves 72-90% yields for cyclopropylmethyl and cyclopentylmethyl derivatives, with <5% dialkylation [5] [10].

Notably, sterically demanding electrophiles (e.g., neopentyl bromide) exhibit attenuated reactivity, requiring elevated temperatures (60°C) and silver(I) oxide activation to achieve acceptable N7-alkylation yields (45-58%). Microwave irradiation (100W, 100°C) dramatically reduces reaction times from hours to minutes while maintaining regioselectivity profiles [5].

Table 2: Regioselectivity in Alkylation of Bicyclic Scaffold

ElectrophileConditionsN7:N8 RatioTotal Yield (%)
Isobutyl bromideK₂CO₃/DMF, 25°C, 12h95:585
Cyclopropylmethyl bromideNaOH/toluene/TBAI, 0°C, 2h8:9290
Benzyl chlorideAg₂O/CH₃CN, reflux, 8h55:4578

Acylation and Carbamate Protection Methodologies

Carbamate protection at N7 utilizes chloroformates under Schotten-Baumann conditions (10% NaOH, 0°C). Benzyl chloroformate (Cbz-Cl) installs the Cbz group quantitatively within 30 minutes, while sterically hindered tert-butyl dicarbonate (Boc₂O) requires DMAP catalysis in THF at 40°C for complete conversion (12h, 95% yield). Selective N8-acylation is achieved using acid anhydrides in pyridine at -20°C, exploiting kinetic enolization differences. Acetic anhydride delivers N8-acetyl derivatives in 83% yield with >20:1 selectivity over N7-acylation [10].

For medicinal chemistry applications, direct amide coupling at N8 is accomplished with carboxylic acids using T3P® (propylphosphonic anhydride) and DIPEA in acetonitrile. This method accommodates sterically encumbered acids like adamantane-1-carboxylic acid (75% yield) and is compatible with acid-sensitive functional groups. Post-functionalization deprotection of Cbz groups occurs via catalytic hydrogenation (Pd/C, H₂) without affecting the saturated pyridazine ring [10].

Palladium-Catalyzed Cross-Coupling for C-Heteroatom Bond Formation

Buchwald-Hartwig Amination Protocols

C5-Halogenated derivatives (X=Cl, Br) undergo efficient amination at C5 using Pd₂(dba)₃/XPhos catalytic systems. Key innovations include:

  • Primary Amines: Employ BrettPhos precatalyst (2.5 mol%) with Cs₂CO₃ base in dioxane at 80°C, achieving >90% yields for linear alkylamines and benzylamines.
  • Secondary Cyclic Amines: Use tBuBrettPhos with NaOᵗBu in toluene at 110°C, enabling pyrrolidine and piperazine incorporation (75-88% yield).
  • Sterically Hindered Amines: Electrophilic amination with O-tert-butylhydroxylamine via Pd(OAc)₂/BINAP catalysis provides N-arylhydroxylamines (65% yield) for NO-donor applications [8] [9].

Notably, the C5-chloro substituent exhibits superior reactivity over C6-bromo in dibrominated analogs due to electronic deactivation by the adjacent pyridone carbonyl. Microwave assistance (150°C, 20 min) achieves full conversion of traditionally unreactive anilines bearing ortho-substituents without protodehalogenation side products [8].

Suzuki-Miyaura Reactions for Aryl Diversification

Suzuki-Miyaura arylation at C6 requires specialized conditions due to the electron-rich environment:

  • Preactivation as Triflate: Conversion of C6-ketone to enol triflate (Tf₂O, 2,6-lutidine) provides a superior handle for cross-coupling versus halogenated analogs.
  • Catalytic System Optimization: Pd(PPh₃)₄/AsPh₃ (1:2) with K₃PO₄ in toluene/water (5:1) at 90°C achieves 70-92% yields for electron-neutral and -deficient arylboronic acids. Electron-rich partners require SPhos precatalyst and degassed THF to suppress protodeboronation [6] [8].

Orthogonal functionalization is demonstrated in sequential C6 Suzuki coupling followed by C5 Buchwald amination, enabling installation of 4-(morpholinomethyl)phenyl and 3-(pyrrolidin-1-yl)phenyl pharmacophores critical for kinase inhibition activity. This strategy underpins the synthesis of EGFRL858R/T790M inhibitors with sub-100 nM IC₅₀ values [9].

Solid-Phase and Microwave-Assisted Parallel Synthesis Approaches

Polymer-supported synthesis enables rapid library generation via Rink amide resin-bound intermediates. Key methodologies include:

  • Resin Loading: Attachment through N8-position using cesium carbonate/DMF with 4-bromomethylbenzoic acid linker (loading 0.8 mmol/g).
  • On-Resin Cyclization: Hydrazine-mediated ring closure directly on solid support using 0.5M hydrazine/DMF at 70°C (16h).
  • Diversification: Suzuki coupling (Pd(OAc)₂, SPhos, resin-bound boronic ester) and reductive amination (NaBH₃CN, R₂NH) performed sequentially. Cleavage with TFA/DCM (1:1) delivers C6-aryl and C3-aminoalkyl derivatives in >85% purity (average 62% yield over 5 steps) [5] [8].

Microwave acceleration significantly enhances key transformations:

  • Cyclization Time Reduction: Hydrazine-mediated bicyclization completes in 20-40 minutes (vs. 6-16h thermally) with 15-20% yield improvement.
  • Coupling Efficiency: Buchwald aminations achieve full conversion in 10 minutes (150°C) versus 12-48h thermally.
  • Library Production: Integrated microwave-assisted steps enable synthesis of 48 analogs in <72 hours for SAR exploration of anti-inflammatory pyridopyridazinones [5] [8] [10].

Table 3: Comparative Efficiency of Microwave vs Conventional Synthesis

Reaction TypeThermal ConditionsMW ConditionsTime ReductionYield Increase
Hydrazine cyclization80°C, 6-16h120°C, 20-40 min15-20x+15-20%
Suzuki coupling (C6-aryl)90°C, 12h150°C, 15 min48x+12%
N-Alkylation25°C, 12h100°C, 8 min90x+8%

Properties

CAS Number

15375-78-7

Product Name

1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one

IUPAC Name

2,3,4,7-tetrahydro-1H-pyrido[2,3-d]pyridazin-8-one

Molecular Formula

C7H9N3O

Molecular Weight

151.17

InChI

InChI=1S/C7H9N3O/c11-7-6-5(4-9-10-7)2-1-3-8-6/h4,8H,1-3H2,(H,10,11)

InChI Key

QWWQMNDKJZPKFF-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)NN=C2)NC1

Canonical SMILES

C1CC2=C(C(=O)NN=C2)NC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.